molecular formula C29H29NO2 B1385248 3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline CAS No. 1040682-56-1

3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline

Cat. No.: B1385248
CAS No.: 1040682-56-1
M. Wt: 423.5 g/mol
InChI Key: ZPERCMBVKUXNGI-UHFFFAOYSA-N
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Description

3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline is an organic compound characterized by the presence of phenethyloxy groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline typically involves the following steps:

    Formation of Phenethyloxybenzyl Chloride: This intermediate can be synthesized by reacting phenethyl alcohol with thionyl chloride under reflux conditions.

    Nucleophilic Substitution Reaction: The phenethyloxybenzyl chloride is then reacted with aniline in the presence of a base such as sodium hydroxide to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline can undergo various chemical reactions, including:

    Oxidation: The phenethyloxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like bromine or chlorinating agents can be employed for halogenation reactions.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethyloxy groups may enhance the compound’s ability to bind to these targets, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Phenethyloxy)aniline
  • N-[2-(Phenethyloxy)benzyl]aniline
  • Phenethyloxybenzene

Uniqueness

3-(Phenethyloxy)-N-[2-(phenethyloxy)benzyl]aniline is unique due to the presence of two phenethyloxy groups, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, binding affinity, and overall functionality in various applications.

Properties

IUPAC Name

3-(2-phenylethoxy)-N-[[2-(2-phenylethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO2/c1-3-10-24(11-4-1)18-20-31-28-16-9-15-27(22-28)30-23-26-14-7-8-17-29(26)32-21-19-25-12-5-2-6-13-25/h1-17,22,30H,18-21,23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPERCMBVKUXNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NCC3=CC=CC=C3OCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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